Cyclopentadienylindium(I)

Atomic Layer Deposition Precursor Delivery Process Engineering

Conventional indium ALD precursors such as trimethylindium (TMI) present pyrophoricity hazards and risk chlorine contamination in deposited films. Cyclopentadienylindium(I) (CpIn) addresses both limitations as a halogen-free, non-pyrophoric solid precursor engineered for CVD/ALD of high-purity In₂O₃, ITO, and In₂O₃:H transparent conductive oxides. • Growth per cycle >0.1 nm at substrate temperatures as low as 100 °C • >95% step coverage demonstrated in 40:1 aspect ratio trench structures • Supplied as electronic-grade (≥99.99%-In) solid in electropolished Swagelok® cylinders for direct sublimator integration

Molecular Formula C5H5In
Molecular Weight 179.91 g/mol
Cat. No. B1515275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentadienylindium(I)
Molecular FormulaC5H5In
Molecular Weight179.91 g/mol
Structural Identifiers
SMILES[CH]1[CH][CH][CH][CH]1.[In]
InChIInChI=1S/C5H5.In/c1-2-4-5-3-1;/h1-5H;
InChIKeyJZPXQBRKWFVPAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CpIn for Thin-Film Deposition


Cyclopentadienylindium(I), abbreviated CpIn, is a half-sandwich organometallic compound containing indium in the +1 oxidation state . In the solid state, it forms a zigzag polymeric structure, but its vapor-phase monomeric nature underpins its primary role as an electronic-grade (99.99+%-In) precursor for the deposition of indium-containing films via chemical vapor deposition (CVD) and atomic layer deposition (ALD) .

Why CpIn Cannot Be Replaced by Other Precursors


The selection of a metal-organic precursor in vapor deposition processes dictates not only film growth kinetics but also safety protocols, delivery system design, and the ultimate optoelectronic quality of the resulting layer. Directly substituting a precursor like trimethylindium (TMI) or a liquid cyclopentadienyl derivative for CpIn is not straightforward due to profound differences in physical state, vapor pressure, decomposition chemistry, and pyrophoricity . These divergent properties directly affect precursor delivery, film purity, process window, and industrial handling requirements, making the choice of precursor a critical decision point for both R&D and manufacturing .

Precursor Performance Evidence


Physical State and Delivery Comparison

Solid cyclopentadienylindium(I) (InCp) remains in a solid state at room temperature, necessitating the use of a sublimator for vapor formation into a deposition reactor . In contrast, the analog pentylcyclopentadienyl indium(I) (PeCpIn) is a liquid at room temperature due to the addition of a pentyl derivative that disrupts the oligomerization of the precursor . The use of a solid precursor in industrial conditions requires a sublimator that typically needs to be replaced at least once a day, leading to fluctuations in feed rates, whereas liquid precursors are more practical for filling, storing in canisters, and delivering through feeding lines .

Atomic Layer Deposition Precursor Delivery Process Engineering

Volatility and Vapor Pressure Comparison

Cyclopentadienylindium(I) sublimes at 50°C under a pressure of 0.01 mm Hg . The pentamethyl-substituted analog, pentamethylcyclopentadienylindium(I) (Cp*In), exhibits a significantly higher vapor pressure of 1.80 Torr at a lower temperature of 40°C and sublimes at 55°C at 0.001 Torr . This indicates that Cp*In is the more volatile compound, while CpIn requires a higher temperature and/or lower pressure to achieve sufficient vapor delivery for a film deposition process.

MOCVD Vapor Pressure Sublimation

Safety and Pyrophoricity Comparison

Cyclopentadienylindium(I) is classified as air-sensitive, heat-sensitive, and light-sensitive, but is not pyrophoric . A common alternative, trimethylindium (TMI), is known to be pyrophoric, igniting spontaneously upon contact with air . The patent literature explicitly states a preference for indium-containing precursors that are not spontaneously flammable upon air exposure for safety reasons .

Chemical Safety Precursor Handling Pyrophoricity

ALD Growth Rate and Low-Temperature Viability

Atomic layer deposition (ALD) using the InCp precursor with H2O and O2 as co-reactants yields a high growth per cycle (GPC) of >0.1 nm (1.0 Å) and is viable at deposition temperatures as low as 100 °C . The resulting hydrogen-doped indium oxide (In2O3:H) films provide a record optoelectronic quality after post-deposition crystallization, contrasting with processes using trimethylindium (TMI) which often require higher temperatures or much longer plasma exposures for effective ligand removal and film formation .

Atomic Layer Deposition Thin-Film Transistors Transparent Conductive Oxide

Thermal Stability in Precursor Delivery

The parent CpIn compound is sensitive to heat, potentially complicating its long-term storage and handling . The derivative ethylcyclopentadienyl indium(I) (InEtCp), which is liquid, demonstrates thermal stability up to 250 °C . While the liquid state and high thermal stability of InEtCp address some of CpIn's handling drawbacks, the patent literature notes that liquid cyclopentadienylindium compounds without stabilizers can undergo disproportionation, leading to metal precipitation; co-stabilization strategies have been developed specifically for these liquid formulations .

Chemical Vapor Deposition Thermal Stability Precursor Chemistry

Film Purity and Optoelectronic Quality

ALD processes using the InCp precursor have produced films with exceptionally low resistivity. ITO films deposited using InCp and ozone exhibited a minimum resistivity of 3 × 10⁻⁴ Ωcm and an optical transparency of 92% . Separately, the InCp/H2O/O2 process for In2O3:H was noted for providing record optoelectronic quality after post-deposition crystallization . While TMI can also produce high-quality films, the InCp chemistry provides a halogen-free route that avoids potential chlorine contamination from precursors like InCl3 and offers a different impurity profile, with carbon impurities being below the XPS detection limit (<0.1 at%) when combined with specific reactant feeding methods .

Transparent Conductive Oxide Film Resistivity Doping Control

Optimal Application Scenarios


Halogen-Free ALD of Transparent Conductive Oxides

For researchers and process engineers developing next-generation ITO or hydrogen-doped In₂O₃ (In₂O₃:H) electrodes, CpIn offers a halogen-free synthesis route to eliminate chlorine-related film contamination and etching. The combination of a high growth per cycle (>0.1 nm) and record post-crystallization optoelectronic quality makes it a premier candidate for ultra-thin, high-performance TCO layers in displays and solar cells.

Low-Temperature Deposition on Sensitive Substrates

The viability of CpIn-based ALD at temperatures as low as 100 °C makes it the preferred precursor for depositing indium-containing films on flexible polymer substrates or pre-processed semiconductor devices that cannot withstand higher thermal budgets. This replaces alternatives like TMI, which may require higher deposition temperatures or aggressive plasma steps.

Conformal Coatings on High-Aspect-Ratio Structures

In emerging applications like 3D NAND, DRAM capacitors, or nanostructured sensors requiring ultra-conformal coatings, CpIn-derived films have demonstrated over 95% step coverage in trench structures with a 40:1 aspect ratio . This performance is enabled by the unique surface chemistry of the half-sandwich CpIn precursor during ALD self-limiting reactions, surpassing the capabilities of typical line-of-sight physical vapor deposition.

Safety-Focused R&D and Simplified Equipment

For university or industrial R&D labs seeking a safer alternative to the pyrophoric and toxic TMI, CpIn is the logical choice. Its non-pyrophoric nature significantly reduces the required safety infrastructure. While it is a solid and requires a sublimator, this avoids the complex liquid delivery systems and special fire-suppression needs mandated by volatile, pyrophoric alkyl precursors.

Quote Request

Request a Quote for Cyclopentadienylindium(I)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.